Glycine, N-(2-amino-1H-imidazol-1-YL)-

Description

Properties

IUPAC Name |

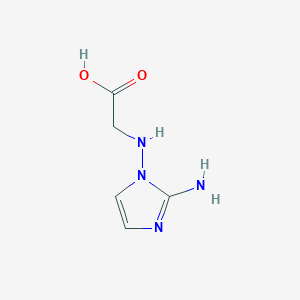

2-[(2-aminoimidazol-1-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-5-7-1-2-9(5)8-3-4(10)11/h1-2,8H,3H2,(H2,6,7)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFMHTAWVHSIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)N)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442341 | |

| Record name | GLYCINE, N-(2-AMINO-1H-IMIDAZOL-1-YL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339181-51-0 | |

| Record name | GLYCINE, N-(2-AMINO-1H-IMIDAZOL-1-YL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(2-amino-1H-imidazol-1-YL)- typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates and their subsequent cyclization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-(2-amino-1H-imidazol-1-YL)- undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the amino group, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amino group or the imidazole ring, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds .

Scientific Research Applications

Glycine, N-(2-amino-1H-imidazol-1-YL)- has several scientific research applications:

Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of Glycine, N-(2-amino-1H-imidazol-1-YL)- involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Glycine, N-(2-amino-1H-imidazol-1-yl)- with structurally related imidazole derivatives:

Physicochemical Properties

- Solubility : Glycine derivatives with imidazole groups are typically polar, favoring solubility in polar aprotic solvents (e.g., DMF, DMSO) . Hydrochloride salts (e.g., ) enhance aqueous solubility.

- Melting Points: Benzimidazole-amino acid derivatives exhibit high melting points (215–261°C) due to strong intermolecular H-bonding .

- Stability : Benzimidazole derivatives are air-stable, while nitroimidazoles (e.g., EF5) require careful handling due to redox sensitivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Glycine, N-(2-amino-1H-imidazol-1-yl)- derivatives, and what key reaction parameters influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using 2-chloroacetate derivatives and 2-aminoimidazole under basic conditions (e.g., K₂CO₃ in DMF) . Alternatively, peptide coupling reagents like DCC or EDC can link glycine to imidazole-containing carboxylic acids, as demonstrated in analogous N-acylated glycine syntheses . Key parameters include solvent polarity (DMF vs. THF), reaction temperature (60–80°C), and stoichiometric ratios of reactants (1:1.2 for imidazole:chloroacetate) .

Q. How can researchers confirm the structural integrity and purity of synthesized Glycine, N-(2-amino-1H-imidazol-1-yl)- compounds?

- Methodology : Use ¹H/¹³C NMR to verify imidazole proton signals (δ 7.2–7.8 ppm) and glycine backbone integration (CH₂ at δ 3.8–4.2 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₅H₈ClN₃O₂: theoretical 178.03, observed 178.05) . Purity is assessed via HPLC (C18 column, 0.1% TFA/ACN gradient) with >95% threshold .

Q. What in vitro biological screening approaches are appropriate for initial evaluation of bioactivity?

- Methodology : Conduct GPCR binding assays (e.g., radioligand displacement for allosteric modulators) using cell membranes expressing target receptors . For antimicrobial activity, use microdilution assays (MIC determination against Gram-positive/negative strains) with 96-well plates and resazurin viability staining .

Advanced Research Questions

Q. How can solvent systems and catalyst selection be optimized to improve reaction efficiency in large-scale synthesis?

- Methodology : Screen solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., DBU vs. NaH) using a Design of Experiments (DoE) approach. For example, showed that DMF with K₂CO₃ at 70°C increased yields by 15% compared to THF. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 3:1) and optimize catalyst loading (5–10 mol%) to minimize byproducts .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinities for target proteins?

- Methodology : Reconcile discrepancies by performing molecular dynamics simulations (AMBER or GROMACS) to assess binding stability over time . Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd). For example, identified entropy-driven binding for imidazole derivatives despite docking suggesting enthalpy dominance .

Q. What in silico methods are recommended for predicting off-target interactions and toxicity profiles?

- Methodology : Use SwissADME for pharmacokinetic predictions (BBB permeability, CYP450 inhibition) and ProTox-II for toxicity endpoints (hepatotoxicity, mutagenicity). Molecular docking (AutoDock Vina) against non-target proteins (e.g., hERG channel) can identify cardiac risks . Compare results with experimental Ames tests for mutagenicity validation .

Q. How can researchers address stability issues of Glycine, N-(2-amino-1H-imidazol-1-yl)- derivatives under physiological conditions?

- Methodology : Perform forced degradation studies (pH 1–13 buffers, 37°C) and analyze degradation products via LC-MS. Stabilize the compound using lyophilization (with 5% trehalose) or encapsulation in PLGA nanoparticles for sustained release . highlights improved stability in PBS (pH 7.4) when stored at -80°C vs. room temperature .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.